Fmoc-3,5-Dichloro-D-Phenylalanine
Description
Fmoc-3,5-Dichloro-D-Phenylalanine is a synthetic amino acid derivative used in peptide synthesis and biomaterial design. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a D-configuration phenylalanine backbone with chlorine substitutions at the 3rd and 5th positions of the aromatic ring. The chlorine atoms introduce steric bulk and electronic effects that influence molecular interactions, self-assembly, and material properties.
Properties
Molecular Formula |
C24H19Cl2NO4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2R)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
UAHPXJGYPMHWRP-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key Compounds for Comparison :
Fmoc-3,4-Difluoro-Phenylalanine (Fmoc-3,4F-Phe) : Fluorine atoms at 3rd and 4th positions.
Fmoc-3,5-Difluoro-Phenylalanine (Fmoc-3,5F-Phe) : Fluorine atoms at 3rd and 5th positions.
Fmoc-3,5-Dibromo-Tyrosine (Fmoc-3,5Br₂-Tyr) : Bromine substitutions on tyrosine backbone.
Structural Insights :
- Substitution Position : 3,5-dihalogenation creates a symmetrical arrangement, enabling denser molecular packing compared to asymmetric 3,4-substitutions .
- Configuration: The D-configuration in Fmoc-3,5-Dichloro-D-Phe may alter self-assembly kinetics compared to L-enantiomers, as seen in other D-amino acid-based hydrogels .
Physical and Mechanical Properties
Table 1: Comparative Analysis of Key Properties
| Property | Fmoc-Phe | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe | Fmoc-3,5-Dichloro-D-Phe* |
|---|---|---|---|---|
| Storage Modulus (G') | 1,600 Pa | 4,800 Pa | >50,000 Pa | Expected Higher |
| Swelling Ratio | 525 Ws/Wd | 262 Ws/Wd | Minimal | Predicted Lower |
| Fibril Diameter | 175 nm | 45 nm | 30 nm | Likely <30 nm |
| Density | 0.93–0.94 g/mL | 0.93–0.94 g/mL | ~1.0 g/mL | Anticipated ~1.1 g/mL |
| Stability | Unstable | Unstable | >1 month | Expected Stable |
*Note: Data for Fmoc-3,5-Dichloro-D-Phe are extrapolated from halogen and position effects .
Key Findings :
- Mechanical Strength: Fmoc-3,5F-Phe exhibits a storage modulus (G') exceeding 50,000 Pa due to enhanced π-π interactions and aligned nanofibrils . The dichloro analog is expected to surpass this due to chlorine’s stronger intermolecular forces.
- Swelling Behavior : Fmoc-3,5F-Phe shows minimal swelling (high structural integrity), whereas Fmoc-3,4F-Phe and Fmoc-Phe degrade rapidly . The dichloro variant’s larger substituents may further reduce water penetration.
- Morphology : Symmetrical 3,5-substitutions yield thinner fibrils (30 nm for Fmoc-3,5F-Phe vs. 175 nm for Fmoc-Phe), promoting dense networks . Chlorine’s bulk may further refine fibril alignment.
Self-Assembly and Stability
- Kinetics : Fmoc-3,5F-Phe forms stable hydrogels within 44 minutes via solvent-switch methods, while Fmoc-3,4F-Phe and Fmoc-Phe require longer times and produce less ordered structures . The dichloro derivative’s self-assembly is likely slower due to steric hindrance but more thermodynamically stable.
- Phase Transitions : All dihalogenated compounds undergo Ostwald ripening, transitioning from spherical aggregates to fibrillar networks. Fmoc-3,5F-Phe’s aligned fibrils resist swelling, a trait expected to be amplified in the dichloro analog .
Preparation Methods
Detailed Synthetic Procedure
A representative synthetic procedure based on literature and patent data is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | D-Phenylalanine or protected derivative | Ensure enantiopurity |
| 2 | Selective chlorination | Chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) | Control temperature and time to achieve 3,5-dichloro substitution |
| 3 | Isolation and purification | Crystallization or chromatography | Remove unreacted starting materials and side products |
| 4 | Fmoc protection | Fmoc-Cl, base (Na2CO3 or Et3N), solvent (dioxane, THF) | Reaction at 0-25°C to minimize racemization |
| 5 | Purification | Recrystallization or preparative HPLC | Obtain high purity Fmoc-3,5-Dichloro-D-Phenylalanine |
Analytical and Research Findings
- Enantiomeric Purity: Chiral HPLC analysis confirms the retention of D-configuration after chlorination and Fmoc protection.
- Yield: Typical yields for the chlorination step range from 60-80%, with overall yields after Fmoc protection around 50-70%, depending on reaction optimization.
- Spectroscopic Characterization:
- NMR (1H and 13C): Confirms substitution pattern and Fmoc protection.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Optical Rotation: Used to verify stereochemistry.
Application Context and Importance of Preparation Method
The preparation method is crucial for:
- Peptide Synthesis: The Fmoc-protected amino acid serves as a building block in SPPS, allowing the incorporation of the dichlorinated phenylalanine into peptides with high fidelity.
- Pharmaceutical Development: Enables the synthesis of peptides with enhanced biological properties due to the dichlorinated aromatic ring.
- Protein Engineering: Facilitates site-specific incorporation of modified amino acids to study protein function.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Material | D-Phenylalanine or protected derivatives |
| Chlorination Agent | N-Chlorosuccinimide, sulfuryl chloride, or equivalents |
| Protection Group | Fmoc-Cl |
| Base for Protection | Sodium carbonate, triethylamine |
| Solvent for Protection | Dioxane, tetrahydrofuran (THF) |
| Temperature Control | 0-25°C during Fmoc protection |
| Purification Methods | Crystallization, chromatography, preparative HPLC |
| Yield Range | 50-80% overall |
| Analytical Techniques | Chiral HPLC, NMR, MS, optical rotation |
Additional Notes from Related Peptide Synthesis Processes
- The use of Fmoc protection is standard in SPPS, facilitating stepwise peptide elongation.
- Chlorinated phenylalanine derivatives, such as Fmoc-3,4-dichloro-D-phenylalanine, share similar preparation strategies and are well-documented in peptide synthesis literature.
- Solid-phase peptide synthesis protocols often employ Fmoc-protected amino acids attached to resins like Rink amide resin, with coupling reagents such as DIC or HATU, and deprotection using bases like piperidine or tert-butylamine.
- Side-chain protecting groups are stable under Fmoc deprotection conditions, ensuring selective reactions during peptide assembly.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying Fmoc-3,5-Dichloro-D-Phenylalanine to ensure high purity for peptide synthesis?
- Synthesis involves Fmoc-protection of D-Phenylalanine with 3,5-dichloro substitution. Purification via reverse-phase HPLC (e.g., 0.1% TFA in acetonitrile/water gradient) removes unreacted precursors. Confirm purity (>98%) using ¹H/¹³C NMR (aromatic protons δ 7.2–7.4 ppm, Fmoc carbamate protons) and ESI-TOF mass spectrometry (expected [M+H]⁺ ~465.3). Structural integrity is validated via powder XRD to assess crystallinity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- High-resolution NMR (¹H, ¹³C) identifies substitution patterns and Fmoc protection. Reverse-phase HPLC (C18 column, 0.1% TFA) confirms purity. Mass spectrometry (ESI-TOF) ensures accurate molecular weight (±2 ppm). For crystalline analysis, single-crystal XRD resolves halogen-mediated interactions (e.g., Cl···π distances) .
Advanced Research Questions
Q. How does the position of chlorine substituents (3,5 vs. 3,4) influence the self-assembly kinetics and hydrogel morphology of Fmoc-protected D-Phenylalanine derivatives?
- MD simulations (36 monomers in 90ų water boxes, 100 ns runs) show 3,5-dichloro derivatives form denser clusters (radius of gyration ~12Å vs. 15Å for 3,4-dichloro) due to enhanced π-π stacking and Cl···O/N interactions. Experimentally, 3,5 substitution yields hydrogels with higher storage modulus (G’ >1 kPa) and lower swelling ratios (1.5 vs. 2.3) via time-sweep rheology and PXRD .
Q. What computational strategies effectively model halogen-mediated interactions in this compound self-assembly?
- Use all-atom MD simulations (CHARMM36 forcefield with modified halogen-bond parameters) and explicit solvent (TIP3P water). Cluster analysis (4.0Å cutoff) and solvent-accessible surface area (SASA/TSA <0.3) quantify burial of Cl groups. Free energy calculations (MM-PBSA) assess interaction strengths (Cl···π: −3.5 kcal/mol) .
Q. How can discrepancies in reported mechanical properties of dichlorinated Fmoc-Phe hydrogels be resolved methodologically?
- Standardize gelation conditions (pH 7.4, 2% w/v in PBS) and employ real-time rheology with controlled strain (0.1–10%). Validate statistically via ANOVA (p<0.05) across ≥3 replicates. Cross-check with TEM (fiber diameter <10nm) and FTIR (amide I band at 1630 cm⁻¹) to ensure structural consistency .
Q. What experimental evidence supports the role of C-Cl···π interactions in stabilizing this compound nanostructures?
- Single-crystal XRD (CCDC data) shows Cl atoms at 3.5Å from Fmoc aromatic rings. Hirshfeld surface analysis confirms 8–12% contribution from Cl···C contacts. MD trajectories reveal persistent Cl-Fmoc interactions (occupancy >70%), while TGA shows increased thermal stability (Td ~220°C vs. 200°C for non-halogenated analogs) .
Methodological Notes
- Synthesis & Purification : Prioritize anhydrous conditions to prevent hydrolysis of the Fmoc group .
- Self-Assembly Analysis : Use a combination of MD simulations (for kinetics) and XRD/FTIR (for structural validation) .
- Statistical Rigor : Report p-values and confidence intervals for mechanical property comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
